molecular formula C36H45N7O8 B3182186 Mobocertinib succinate CAS No. 2389149-74-8

Mobocertinib succinate

カタログ番号 B3182186
CAS番号: 2389149-74-8
分子量: 703.8
InChIキー: YXYAEUMTJQGKHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mobocertinib succinate is a kinase inhibitor used for the treatment of adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion mutations . It is administered orally and is sold under the brand name Exkivity .


Synthesis Analysis

The synthesis of Mobocertinib involves introducing the acrylamide in two steps: T3P amidation with 27.9 to install the beta-sulfonyl amide (27.10), followed by elimination with potassium trimethylsilanolate to generate 27.11. Mobocertinib, administered orally as the succinate salt, is formed by the treatment of 27.11 with succinic acid (27.12) in EtOH .


Molecular Structure Analysis

Mobocertinib is a small molecule tyrosine kinase inhibitor structurally similar to osimertinib, differing only by the presence of an additional isopropyl ester group . Its molecular formula is C32H39N7O4 .


Chemical Reactions Analysis

Mobocertinib succinate is formed by the treatment of 27.11 with succinic acid (27.12) in EtOH .


Physical And Chemical Properties Analysis

Mobocertinib succinate has a molecular weight of 703.800 and its elemental analysis is C, 61.44; H, 6.45; N, 13.93; O, 18.19 .

科学的研究の応用

Pharmacokinetics and Tolerability

  • Pharmacokinetics in Healthy Volunteers : A study by Zhang et al. (2021) explored the pharmacokinetics, tolerability, food effects, and bioavailability of mobocertinib in healthy volunteers. It showed that a low-fat meal did not affect the pharmacokinetics of mobocertinib, supporting once-daily dosing without regard to low-fat meal intake in clinical studies.

Clinical Applications in Cancer Treatment

  • Non-Small Cell Lung Cancer with EGFR Exon 20 Insertions : Research by Riely et al. (2021) evaluated mobocertinib in a phase 1/2 trial for non-small cell lung cancer (NSCLC) with EGFR exon 20 insertions. It was found to demonstrate antitumor activity with a safety profile consistent with other EGFR inhibitors.
  • Population Pharmacokinetics in Lung Cancer : Gupta et al. (2022) study described the population pharmacokinetics of mobocertinib in healthy volunteers and patients with metastatic NSCLC, including those with EGFR exon 20 insertion mutations. It indicated no need for dose adjustment based on various patient characteristics.

Dosing and Safety Considerations

  • Dose Rationale in Metastatic NSCLC : A study by Gupta et al. (2022) focused on the exposure-response analyses of mobocertinib in metastatic NSCLC. It concluded that the approved 160-mg daily dose offers a favorable benefit-risk profile.
  • Treatment Outcomes and Safety : Zhou et al. (2021) research highlighted the treatment outcomes and safety of mobocertinib in platinum-pretreated patients with EGFR exon 20 insertion-positive metastatic NSCLC. This study presented a clinically meaningful benefit and manageable safety profile.

Drug Interactions and Metabolism

  • Pharmacokinetics with Itraconazole and Rifampin : Zhang et al. (2021) examined the effects of itraconazole and rifampin on the pharmacokinetics of mobocertinib in healthy volunteers, highlighting significant influence by these agents on mobocertinib metabolism.

Patent and Developmental Insights

  • Patent Review and Development : Imran et al. (2021) provided a comprehensive review of the patents and inventions related to mobocertinib, offering insights into its development and potential future applications in treating NSCLC and other cancers.

Mechanisms of Resistance

  • Molecular Mechanisms of Resistance : Vincent et al. (2022) investigated the molecular mechanisms of resistance to mobocertinib in NSCLC, identifying genetic alterations that might impact the response to treatment.

作用機序

Mobocertinib works by blocking the action of the abnormal protein that signals cancer cells to multiply. This helps stop or slow the spread of cancer cells and may help shrink tumors . It is an irreversible kinase inhibitor, forming a covalent bond with the cysteine 797 in the EGFR active site, leading to sustained inhibition of EGFR enzymatic activity .

Safety and Hazards

The most common side effects of Mobocertinib include diarrhea, rash, nausea, stomatitis, vomiting, decreased appetite, paronychia, fatigue, dry skin, and musculoskeletal pain . It can cause life-threatening heart rate-corrected QT (QTc) prolongation, including Torsades de Pointes, which can be fatal .

将来の方向性

Future directions for improving outcomes for patients with EGFR exon 20 insertion mutation-positive NSCLC may include the study of combination therapies in the first-line setting and exploration of how mutation variants affect response and resistance mechanisms .

特性

IUPAC Name

butanedioic acid;propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39N7O4.C4H6O4/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26;5-3(6)1-2-4(7)8/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36);1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYAEUMTJQGKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mobocertinib Succinate

CAS RN

2389149-74-8
Record name Mobocertinib succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2389149748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mobocertinib succinate
Reactant of Route 2
Mobocertinib succinate
Reactant of Route 3
Mobocertinib succinate
Reactant of Route 4
Mobocertinib succinate
Reactant of Route 5
Reactant of Route 5
Mobocertinib succinate
Reactant of Route 6
Mobocertinib succinate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。